molecular formula C6H5BrN2O B1378939 2-Amino-6-bromonicotinaldehyde CAS No. 1196156-67-8

2-Amino-6-bromonicotinaldehyde

Cat. No. B1378939
M. Wt: 201.02 g/mol
InChI Key: PDUINDAMJWUPTI-UHFFFAOYSA-N
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Description

“2-Amino-6-bromonicotinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol . The IUPAC name for this compound is 2-amino-6-bromopyridine-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for “2-Amino-6-bromonicotinaldehyde” is 1S/C6H5BrN2O/c7-5-2-1-4 (3-10)6 (8)9-5/h1-3H, (H2,8,9) . The Canonical SMILES for this compound is C1=CC (=NC (=C1C=O)N)Br .


Chemical Reactions Analysis

Amines, such as “2-Amino-6-bromonicotinaldehyde”, can react with acid chlorides to form amides . This reaction is typically rapid and provides high yields .


Physical And Chemical Properties Analysis

“2-Amino-6-bromonicotinaldehyde” has a molecular weight of 201.02 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.95853 g/mol . The topological polar surface area of the compound is 56 Ų .

Scientific Research Applications

Synthesis of Fusaric Acid

  • Scientific Field : Organic Chemistry, specifically in the synthesis of natural products .
  • Summary of the Application : 2-Amino-6-bromonicotinaldehyde is used as a common intermediate in the total synthesis of a natural product alkaloid called fusaric acid (FA) . FA exhibits herbicide, fungicide, insecticide, and even diverse notable pharmacological activities .
  • Methods of Application or Experimental Procedures : The synthesis is based on a unified and flexible strategy using 2-Amino-6-bromonicotinaldehyde as a common intermediate . The process is concise, convergent, practical, and can be carried out on a two-gram scale . This approach could be readily applicable to the synthesis of its analogues .
  • Results or Outcomes : The synthesized FA had a wide range of inhibitory activities against 14 plant pathogenic fungi in the study . This demonstrated that as a leading compound, it has great potential to be further developed as an agricultural fungicide .

Safety And Hazards

“2-Amino-6-bromonicotinaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-6-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUINDAMJWUPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273937
Record name 2-Amino-6-bromo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromonicotinaldehyde

CAS RN

1196156-67-8
Record name 2-Amino-6-bromo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-bromo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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